Benzyl beta-lactoside

説明

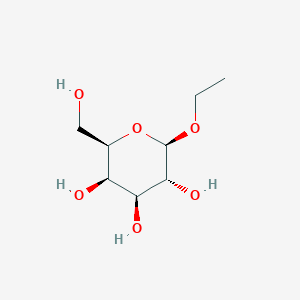

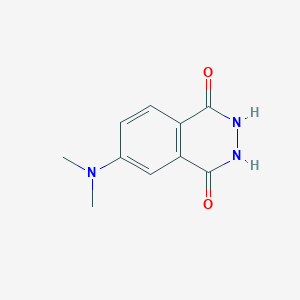

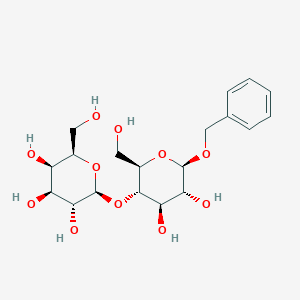

Benzyl beta-lactoside is a chemical compound with the molecular formula C19 H28 O11 . It is used in the chemical synthesis of oligosaccharide components of glycosphingolipids .

Synthesis Analysis

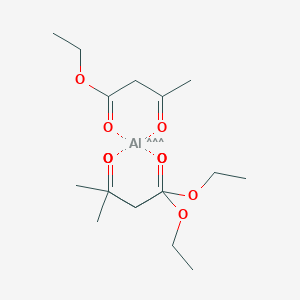

The synthesis of Benzyl beta-lactoside involves the preparation of benzyl 2,3,6,2′,6′-penta-O-benzyl-β-d-lactoside, which is a key intermediate for the chemical synthesis of oligosaccharide components of glycosphingolipids . The 3′-O-p-methoxybenzyl and 3′-O-methyl derivatives were prepared from benzyl 2,3,6,2′,6′-penta-O-benzyl-β-d-lactoside through stannylation . By using benzyl β-d-lactoside as a starting material, benzyl 3′-O-methyl-, 3′-O-benzyl- and 3′-O-p-methoxybenzyl-β-d-lactoside were regioselectively synthesized using the same procedure .Molecular Structure Analysis

The molecular structure of Benzyl beta-lactoside is represented by the formula C19 H28 O11 . This indicates that it contains 19 carbon atoms, 28 hydrogen atoms, and 11 oxygen atoms .科学的研究の応用

Structural Insights and Spectroscopy

Research on Benzyl beta-lactoside has contributed significantly to the understanding of glycosidic linkages, an essential structural feature in many carbohydrates and glycoconjugates. The UV and IR ion-dip spectroscopies of benzyl lactoside have revealed that the disaccharide unit adopts a single, rigid structure, with specific glycosidic torsion angles. This finding is crucial as it offers insights into the biological implications of these structures and the general strategies employed in their analysis (Jockusch et al., 2004).

Synthesis and Biological Activities

The synthesis and biological activities of compounds involving Benzyl beta-lactoside have been widely explored. For example, the synthesis of 2-tert-butylimino-3-hepta-O-benzoyl-β-D-lactosylimino-4-S-benzyl-6-arylimino-2,3-dihydro-1,3,5-thiadiazines has been achieved. These compounds are characterized based on chemical transformations and various spectral analyses, indicating the depth of research conducted in this field (Heda & Deshmukh, 2014).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of certain N-lactosides derived from Benzyl beta-lactoside have been studied. Specifically, the interaction of hepta-O-benzoyl-β-D-lactosyl isocyanate with several 1-aryl-S-benzyl isothiocarbamides has been explored. These studies show the potential of these compounds in combating pathogenic bacteria and fungi, showcasing the pharmaceutical potential of Benzyl beta-lactoside derivatives (Deshmukh, 2012).

Glycosidic Linkage Study and Drug Design

The understanding of the glycosidic linkage in Benzyl beta-lactoside has implications for drug design and development. For instance, the study of molecular dynamics and QM/MM in solving the penicillin-binding protein protonation puzzle with Benzylpenicillin, a β-lactam antibiotic, reveals the critical interactions that maximize the stability of the bound inhibitor. Such insights are invaluable for the development of new pharmaceuticals (Hargis et al., 2014).

Chemical Synthesis and Optimization

Efforts in the chemical synthesis and optimization of compounds related to Benzyl beta-lactoside have been documented. For example, the synthesis of novel [1,2]- and [2,3]-Wittig rearrangements of alpha-benzyloxy beta-CF(3)-beta-lactam enolates demonstrates the potential of these compounds as precursors of new trifluoromethyl isoserines (Garbi et al., 2001).

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-lactoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。